Ethyl 2-{[2-(3-nitrophenyl)quinazolin-4-YL]amino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[2-(3-nitrophenyl)quinazolin-4-YL]amino}acetate is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core substituted with a 3-nitrophenyl group and an ethyl aminoacetate moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[2-(3-nitrophenyl)quinazolin-4-YL]amino}acetate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, which can be synthesized through the reaction of anthranilic acid with formamide under high-temperature conditions. The resulting quinazoline intermediate is then subjected to nitration to introduce the 3-nitrophenyl group. Finally, the ethyl aminoacetate moiety is attached through a nucleophilic substitution reaction using ethyl bromoacetate in the presence of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(3-nitrophenyl)quinazolin-4-YL]amino}acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinazoline N-oxide derivatives using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: The ethyl aminoacetate moiety can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Ethyl bromoacetate, sodium ethoxide.
Major Products Formed
Reduction: 2-{[2-(3-aminophenyl)quinazolin-4-YL]amino}acetate.
Oxidation: Quinazoline N-oxide derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[2-(3-nitrophenyl)quinazolin-4-YL]amino}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties due to its ability to interfere with cell signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-{[2-(3-nitrophenyl)quinazolin-4-YL]amino}acetate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation. This inhibition leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **Ethyl 2-{[2-(3-aminophenyl)quinazolin-4-YL]
Properties
Molecular Formula |
C18H16N4O4 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
ethyl 2-[[2-(3-nitrophenyl)quinazolin-4-yl]amino]acetate |
InChI |
InChI=1S/C18H16N4O4/c1-2-26-16(23)11-19-18-14-8-3-4-9-15(14)20-17(21-18)12-6-5-7-13(10-12)22(24)25/h3-10H,2,11H2,1H3,(H,19,20,21) |
InChI Key |
HRSPEUPAZDYOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC2=CC=CC=C21)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.